![molecular formula C14H19N3 B12360820 Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B12360820.png)
Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenyl group and a propylamine chain. The presence of these functional groups makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
The synthesis of Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine typically involves the reaction of 1-methyl-5-phenyl-1H-pyrazole with a suitable alkylating agent, such as 3-chloropropylamine . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability, safety, and efficiency. These methods typically use automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine can be compared with other similar compounds, such as:
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound is used as an intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors for antidiabetic agents.
5-Amino-3-methyl-1-phenylpyrazole: This derivative is used in the synthesis of pyrazolo[3,4-b]pyridines, which have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct reactivity and applications compared to other pyrazole derivatives.
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-methyl-3-(1-methyl-5-phenylpyrazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C14H19N3/c1-15-10-6-9-13-11-14(17(2)16-13)12-7-4-3-5-8-12/h3-5,7-8,11,15H,6,9-10H2,1-2H3 |
InChI Key |
HAONVJDXQAVWNV-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=NN(C(=C1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


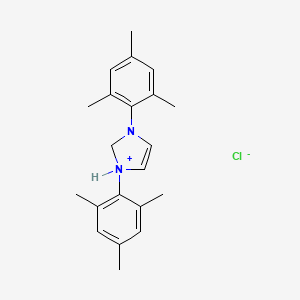
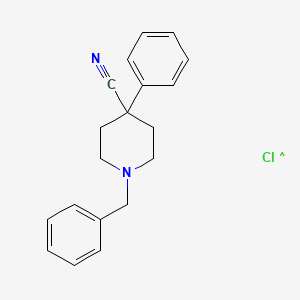

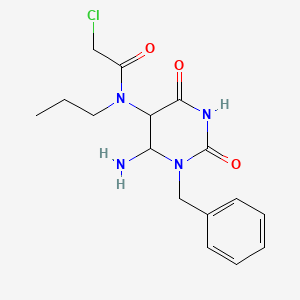
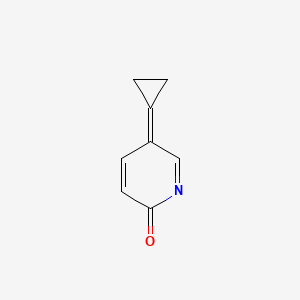
![4-Hydroxy-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one](/img/structure/B12360790.png)
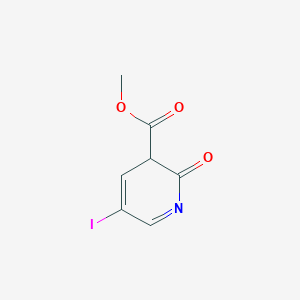
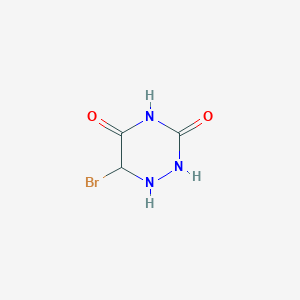
![Calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate](/img/structure/B12360821.png)
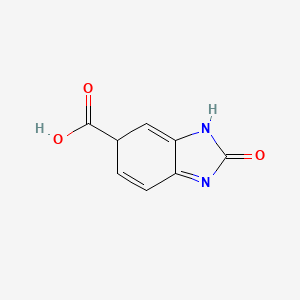
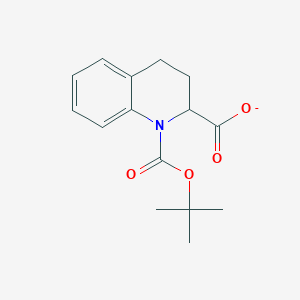
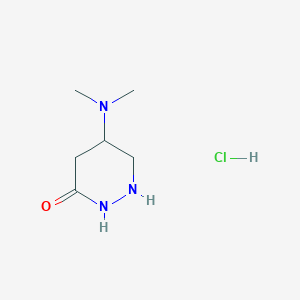
![(19S)-10-[(1R)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12360843.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate](/img/structure/B12360853.png)
